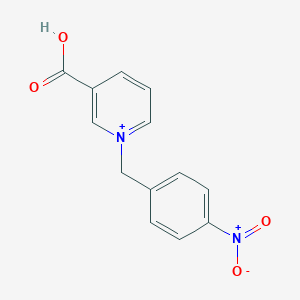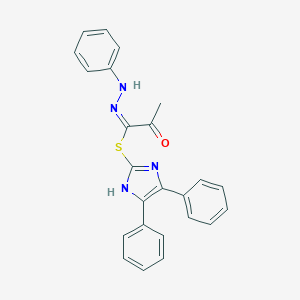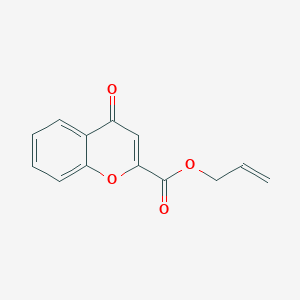
3-carboxy-1-(4-nitrobenzyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-carboxy-1-(4-nitrobenzyl)pyridinium is a chemical compound that features a pyridinium ring substituted with a nitrophenylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-carboxy-1-(4-nitrobenzyl)pyridinium typically involves the reaction of 4-nitrobenzyl chloride with pyridine-3-carboxylic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyridine nitrogen, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-carboxy-1-(4-nitrobenzyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-[(4-Aminophenyl)methyl]pyridin-1-ium-3-carboxylic acid.
Reduction: Formation of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-carboxy-1-(4-nitrobenzyl)pyridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-carboxy-1-(4-nitrobenzyl)pyridinium involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide: Similar structure but with a bromide counterion.
1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride: Similar structure but with a chloride counterion.
1-[(4-Nitrophenyl)methyl]pyridin-1-ium iodide: Similar structure but with an iodide counterion.
Uniqueness: 3-carboxy-1-(4-nitrobenzyl)pyridinium is unique due to the presence of the carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions compared to its halide counterparts. This enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)11-2-1-7-14(9-11)8-10-3-5-12(6-4-10)15(18)19/h1-7,9H,8H2/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFXBPPXPFDILU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2O4+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B427563.png)
![2-[(2-Amino-2-oxoethyl)thio]benzoic acid](/img/structure/B427565.png)

![Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]-2-thiophenecarboxylate](/img/structure/B427569.png)
![Methyl 3-({[(5-chloro-3-pyridinyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B427571.png)
![Methyl 4-(allyloxy)[1,4]benzodioxino[2,3-b]quinoxaline-2-carboxylate](/img/structure/B427573.png)
![[1,4]Benzodioxino[2,3-b]quinoxaline](/img/structure/B427575.png)
![Methyl 3-{[(2-pyridinylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B427576.png)
![2-Methyl[1,4]benzodioxino[2,3-b]quinoxaline](/img/structure/B427578.png)
![Naphtho[2,3-b]quinoxalino[2,3-E]1,4-dioxin](/img/structure/B427579.png)
![Methyl 4-[3-(trifluoromethyl)benzoyl]oxy-[1,4]benzodioxino[3,2-b]quinoxaline-2-carboxylate](/img/structure/B427580.png)
![[1,4]Benzodioxino[2,3-b]quinoxalin-1-yl benzoate](/img/structure/B427582.png)
![7-chloro-2,13-dioxa-4,11-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5(10),6,8,11,14,16,18,20-decaene](/img/structure/B427583.png)
